molecular formula C12H15NO2 B13184430 N-[(4-formylphenyl)methyl]butanamide

N-[(4-formylphenyl)methyl]butanamide

Cat. No.: B13184430
M. Wt: 205.25 g/mol
InChI Key: IUPAWHGFARXYFC-UHFFFAOYSA-N
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Description

N-[(4-formylphenyl)methyl]butanamide is an organic compound with the molecular formula C₁₂H₁₅NO₂. It is a member of the amide family, characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a butanamide chain. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-formylphenyl)methyl]butanamide typically involves the reaction of 4-formylbenzylamine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-formylphenyl)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: 4-formylbenzoic acid

    Reduction: 4-hydroxymethylphenylbutanamide

    Substitution: Depending on the nucleophile, various substituted amides can be formed.

Scientific Research Applications

N-[(4-formylphenyl)methyl]butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-formylphenyl)methyl]butanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The amide group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-methylbutanamide
  • N-phenylbutanamide
  • 4-formylbenzoic acid

Uniqueness

N-[(4-formylphenyl)methyl]butanamide is unique due to the presence of both a formyl group and a butanamide chain, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in both synthetic and research applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-[(4-formylphenyl)methyl]butanamide

InChI

InChI=1S/C12H15NO2/c1-2-3-12(15)13-8-10-4-6-11(9-14)7-5-10/h4-7,9H,2-3,8H2,1H3,(H,13,15)

InChI Key

IUPAWHGFARXYFC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC1=CC=C(C=C1)C=O

Origin of Product

United States

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